N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride
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Overview
Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride is a chemical compound with a unique structure that combines an isochromene moiety with an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride typically involves the following steps:
Formation of Isochromene Intermediate: The initial step involves the synthesis of the isochromene intermediate. This can be achieved through the cyclization of a suitable precursor, such as a phenylpropanoic acid derivative, under acidic conditions.
Alkylation Reaction: The isochromene intermediate is then subjected to an alkylation reaction with an appropriate alkyl halide, such as bromoethane, in the presence of a base like potassium carbonate.
Amination: The resulting alkylated product undergoes amination with ethanamine under controlled conditions to form the desired compound.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism by which N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors in the nervous system, modulating neurotransmitter activity and influencing physiological responses.
The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-dihydro-1H-isochromen-1-ylmethyl)methanamine
- **N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamine
- **N-(3,4-dihydro-1H-isochromen-1-ylmethyl)butanamine
Uniqueness
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride is unique due to its specific combination of the isochromene and ethanamine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-13-9-12-11-6-4-3-5-10(11)7-8-14-12;/h3-6,12-13H,2,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIUPWBHGVEEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1C2=CC=CC=C2CCO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31231-60-4 |
Source
|
Record name | 1H-2-Benzopyran-1-methanamine, N-ethyl-3,4-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31231-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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